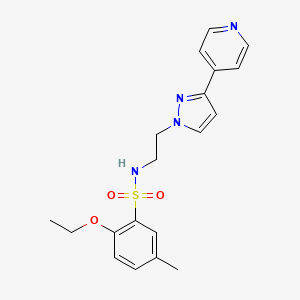

2-ethoxy-5-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-ethoxy-5-methyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3S/c1-3-26-18-5-4-15(2)14-19(18)27(24,25)21-11-13-23-12-8-17(22-23)16-6-9-20-10-7-16/h4-10,12,14,21H,3,11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDIEXVILJNEFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-ethoxy-5-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes a benzenesulfonamide moiety, an ethoxy group, and a pyridinyl-pyrazolyl substituent. This unique combination contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases, which play crucial roles in cell signaling pathways. Protein kinases are involved in regulating various cellular processes, and their dysregulation is linked to numerous diseases, including cancer.

Key Mechanisms:

- AXL and c-MET Kinase Inhibition : The compound has been identified as an inhibitor of AXL and c-MET kinases, which are implicated in tumor progression and metastasis. Inhibition of these kinases can lead to reduced cell proliferation and enhanced apoptosis in cancer cells .

- Anti-inflammatory Activity : There is evidence suggesting that compounds with similar structures exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This could be relevant for conditions like arthritis and other inflammatory diseases .

Biological Activity Studies

Several studies have assessed the biological activity of related pyrazole derivatives, providing insights into the potential effects of this compound.

Antimicrobial Activity

Research has shown that pyrazole derivatives can exhibit moderate antimicrobial properties against various pathogens. For instance, compounds structurally related to this compound have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported around 250 μg/mL .

Anti-cancer Activity

In vitro studies have indicated that similar compounds can induce cytotoxicity in cancer cell lines. For example, pyrazole-based inhibitors have shown significant activity against breast cancer cell lines by promoting apoptosis and inhibiting cell growth .

Case Studies

- Inhibition of Tumor Growth : A study involving a series of pyrazole derivatives demonstrated that certain analogs could significantly inhibit tumor growth in xenograft models. The most potent compounds showed IC50 values in the low micromolar range against various cancer cell lines .

- Inflammatory Models : In vivo models of inflammation have shown that pyrazole derivatives can reduce edema and inflammatory cytokine production, sugg

Scientific Research Applications

Anticancer Activity

Research has indicated that sulfonamide derivatives, including 2-ethoxy-5-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a study demonstrated that similar pyrazole derivatives showed enhanced cytotoxicity against breast cancer cells compared to standard chemotherapeutics .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro assays revealed that it inhibits key inflammatory mediators such as COX enzymes and TNF-alpha, which are pivotal in the inflammatory response. A comparative analysis indicated that derivatives with similar structures exhibited varying degrees of edema inhibition in animal models, suggesting potential use in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated. It demonstrated moderate antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .

Case Study 1: Synthesis and Evaluation of Derivatives

A study focused on synthesizing various derivatives of pyrazole-based sulfonamides, including the target compound. The synthesized compounds were evaluated for their biological activities, particularly their ability to inhibit COX enzymes associated with inflammation. The findings suggested that modifications to the ethoxy group significantly impacted the anti-inflammatory efficacy .

Case Study 2: Anticancer Screening

In another study, this compound was screened against multiple cancer cell lines. The results indicated a dose-dependent cytotoxic effect, with IC50 values comparable to existing anticancer drugs. This positions the compound as a promising lead for further development in oncology .

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(E)-4-(((3-(Substituted phenyl)-1-phenyl-1H-pyrazol-5-yl)methylene)amino)benzenesulfonamide

- Structure : Shares the benzenesulfonamide core but incorporates a pyrazole ring linked via an imine group instead of an ethyl bridge.

- Key Difference : The absence of a pyridinyl group and the presence of a phenyl-substituted pyrazole may reduce kinase-targeting specificity compared to the target compound.

Udenafil-d7 (CAS 1175992-76-3)

- Structure : A deuterated phosphodiesterase (PDE) inhibitor with a benzenesulfonamide group, propoxy-d7 chain, and pyrazolo[4,3-d]pyrimidine moiety .

- Activity : Targets PDE5, enhancing bioavailability and metabolic stability via deuteration.

- Key Difference : The pyrazolo-pyrimidine system contrasts with the pyridinyl-pyrazole motif in the target compound, suggesting divergent enzyme affinities.

5-(2-(2-(5-Bromo-2-chloropyrimidin-4-ylamino)ethyl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 75)

- Structure : Contains a pyrimidine-linked pyrazole and benzenesulfonamide, synthesized with 97% yield .

- Activity : Designed as a kinase inhibitor; bromo and chloro substituents enhance electrophilic interactions.

2-ethoxy-N-(3-methyl-5-phenyl-1H-pyrazol-4-yl)benzamide

- Structure : Benzamide analog with ethoxy and methyl substituents but lacks the sulfonamide group .

- Activity : Structural simplicity may limit target engagement compared to sulfonamide-containing analogs.

- Key Difference : The benzamide moiety versus sulfonamide reduces hydrogen-bonding capacity, impacting binding affinity.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Structural Influence on Activity : The pyridinyl-pyrazole-ethyl linkage in the target compound may enhance kinase selectivity over phenyl- or pyrimidine-substituted analogs .

- Bioavailability : Ethoxy and methyl groups likely improve solubility compared to halogenated derivatives (e.g., Compound 75) but may reduce metabolic stability relative to deuterated compounds like Udenafil-d7 .

Q & A

Q. What are the optimal synthetic routes for 2-ethoxy-5-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, and how can experimental design methods improve yield and purity?

Methodological Answer: Design of Experiments (DoE) is critical for optimizing multi-step syntheses. Statistical methods like factorial design reduce the number of trials while identifying key variables (e.g., temperature, solvent polarity, catalyst loading). For example, coupling the pyrazole and sulfonamide moieties may require precise control of reaction time and pH. Computational pre-screening of reaction conditions using quantum chemical calculations (e.g., transition state analysis) can narrow experimental parameters, as demonstrated by ICReDD’s integration of computational and experimental workflows . Post-synthesis purification via column chromatography or recrystallization should be validated using HPLC and NMR to confirm purity (>95%) .

Q. Which spectroscopic and computational techniques are most effective for characterizing the structural features of this compound?

Methodological Answer:

- Spectroscopy: Use / NMR to confirm proton environments and carbon frameworks, particularly for ethoxy and pyridyl substituents. IR spectroscopy identifies sulfonamide S=O stretches (~1350 cm) and pyrazole N-H bonds. Mass spectrometry (HRMS) verifies molecular weight.

- Crystallography: Single-crystal X-ray diffraction resolves bond lengths and angles, critical for validating stereoelectronic effects in the pyridine-sulfonamide linkage. Crystallographic data should be compared with density functional theory (DFT)-optimized structures to assess conformational stability .

- DFT Calculations: B3LYP/6-311+G(d,p) basis sets predict vibrational frequencies and electrostatic potential surfaces, aiding in assigning experimental spectral data .

Advanced Research Questions

Q. How can computational reaction path searches (e.g., quantum chemical calculations) elucidate the reaction mechanisms involved in the formation of the pyrazole and sulfonamide moieties?

Methodological Answer: Transition state theory (TST) combined with intrinsic reaction coordinate (IRC) analysis maps energy barriers for cyclocondensation (pyrazole formation) and nucleophilic substitution (sulfonamide coupling). For instance, the pyrazole ring closure likely proceeds via a keto-enol tautomerization, which can be modeled using M06-2X/def2-TZVP to identify rate-limiting steps. Solvent effects (e.g., DMF vs. THF) are incorporated via the SMD continuum model. Experimental validation involves kinetic studies (e.g., in situ FTIR monitoring) to correlate computed activation energies with observed rates .

Q. When crystallographic data conflicts with spectroscopic results (e.g., bond lengths vs. vibrational frequencies), what methodological approaches resolve these discrepancies?

Methodological Answer:

- Multi-Technique Cross-Validation: Compare X-ray-derived bond lengths (e.g., C-N in pyrazole) with DFT-predicted values. Discrepancies >0.05 Å may indicate crystal packing effects or dynamic motion in solution.

- Temperature-Dependent Studies: Variable-temperature NMR or Raman spectroscopy detects conformational flexibility that static crystallography might miss.

- Harmonic Frequency Scaling: Apply empirical scaling factors (e.g., 0.961 for B3LYP/6-31G*) to align DFT-predicted IR frequencies with experimental data, resolving ambiguities in functional group assignments .

Q. How do structural modifications (e.g., substituents on pyridine or sulfonamide groups) impact bioactivity, and what in silico strategies prioritize synthetic targets?

Methodological Answer:

- QSAR Modeling: Use CoMFA or CoMSIA to correlate substituent electronic parameters (Hammett σ) with biological activity (e.g., enzyme inhibition). For example, electron-withdrawing groups on pyridine may enhance sulfonamide hydrogen-bonding to target proteins.

- Docking Simulations: AutoDock Vina or Schrödinger Glide predicts binding poses in active sites (e.g., cyclooxygenase-2). Prioritize derivatives with improved ΔG (< -8 kcal/mol) and favorable ADMET profiles .

- Synthetic Feasibility Screening: Apply retrosynthetic algorithms (e.g., ASKCOS) to exclude targets requiring >5 steps or unstable intermediates .

Q. What strategies address scalability challenges in multi-step syntheses, considering reactor design and process control?

Methodological Answer:

- Continuous Flow Systems: Replace batch reactions for exothermic steps (e.g., sulfonylation) to enhance heat transfer and reduce byproducts. Use microreactors with inline FTIR for real-time monitoring .

- Membrane Separation: Implement nanofiltration or reverse osmosis to recover catalysts (e.g., Pd/C) and reduce waste.

- Process Simulation: Aspen Plus models optimize mass/energy balances, identifying bottlenecks (e.g., solvent recovery inefficiencies) before pilot-scale trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.